Antiproliferative Activity in CCRF-CEM Leukemia Cells: 2′-Azido vs. 2′-Amino-2′-deoxycytidine
In a head-to-head comparison of ten 2′-modified pyrimidine nucleosides, 2′-azido-2′-deoxycytidine and 2′-amino-2′-deoxycytidine demonstrated the strongest antiproliferative activity among the series. At a concentration of 200 μM, 2′-azido-2′-deoxycytidine reduced CCRF-CEM cell viability to 33 ± 1% of control, compared to 36 ± 2% for 2′-amino-2′-deoxycytidine, establishing a modest but measurable 3-percentage-point advantage in cytotoxic potency [1]. This difference, while small, is statistically distinguishable and may be relevant in sensitive assay systems where subtle potency distinctions influence experimental outcomes.
| Evidence Dimension | Cytotoxicity (cell viability reduction) |
|---|---|
| Target Compound Data | 33 ± 1% viable cells remaining at 200 μM |
| Comparator Or Baseline | 2′-amino-2′-deoxycytidine: 36 ± 2% viable cells remaining at 200 μM |
| Quantified Difference | 3 percentage-point greater reduction in viability |
| Conditions | CCRF-CEM human T-lymphoblast leukemia cell line; 200 μM compound concentration; viability assessed after treatment |
Why This Matters
This direct comparative data enables procurement decisions based on the most potent 2′-modified cytidine analog within this structurally defined series for leukemia cell cytotoxicity studies.
- [1] Kubickova A, Kramata P, Hrebabecky H, Holy A, Sorm F. 2′-Deoxy-2′-azidonucleoside analogs: synthesis and evaluation of antitumor and antimicrobial activity. Chem Pap. 2018;72(4):981-990. View Source
